molecular formula C19H19N3O2S2 B2931179 3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine CAS No. 617695-11-1

3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine

Cat. No.: B2931179
CAS No.: 617695-11-1
M. Wt: 385.5
InChI Key: DORUKQXMAKRFRF-UHFFFAOYSA-N
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Description

3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is a synthetic compound featuring a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a versatile synthon found in numerous FDA-approved drugs and is a significant template in drug discovery . The inherent reactivity of the thiazole ring allows it to participate in various chemical reactions, making it a valuable building block for constructing more complex heterocyclic systems . The strategic incorporation of a phenylpiperidinylsulfonyl group and a pyridyl moiety in this molecule is consistent with the molecular hybridization approach. This strategy involves conjugating distinct pharmacophoric fragments into a single entity to create hybrid molecules with multifaceted pharmaceutical activities and enhanced efficacy . Such thiazole-linked hybrids are a burgeoning area of research, explored for a broad spectrum of biological activities. Compounds based on the thiazole scaffold have demonstrated a wide range of medicinal properties in preclinical research, including anticancer, antibacterial, antifungal, antiviral, and anticonvulsant activities . The specific substitution pattern on the thiazole core can be fine-tuned to target specific mechanisms, such as enzyme inhibition, which is a common action for many bioactive thiazole derivatives . This compound is supplied For Research Use Only. It is intended solely for laboratory research purposes and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(4-piperidin-1-ylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c23-26(24,22-11-2-1-3-12-22)17-8-6-15(7-9-17)18-14-25-19(21-18)16-5-4-10-20-13-16/h4-10,13-14H,1-3,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORUKQXMAKRFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C19H19N3O2S
  • Molecular Weight : 385.5 g/mol
  • CAS Number : 618061-14-6

Biological Activity Overview

The biological activities of this compound have been explored in various contexts:

1. Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar thiazole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine31.25 µg/mLAntibacterial

Research indicates that the presence of electron-withdrawing groups enhances the antibacterial efficacy of thiazole derivatives .

2. Anticonvulsant Activity

The anticonvulsant potential of thiazole-containing compounds has been extensively studied. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can significantly influence anticonvulsant activity.

CompoundMedian Effective Dose (ED50)Model Used
3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine< 20 mg/kgMES and scPTZ models

In studies, compounds with similar structural features showed protective effects in seizure models, indicating promising anticonvulsant properties .

3. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have revealed potential efficacy against various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.0
A549 (Lung)20.5

Case Studies

A study conducted by Liaras et al. (2014) synthesized several thiazole derivatives and evaluated their biological activity. Among these, the compound exhibited notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with a MIC of 31.25 µg/mL .

Another investigation focused on the anticonvulsant effects of thiazole derivatives in MES and scPTZ models, where compounds structurally related to 3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine demonstrated significant protective effects against induced seizures .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of the target compound with structurally related molecules from the evidence:

Compound Name/Structure Substituent on Thiazole Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 4-(1-Piperidinylsulfonyl)phenyl ~387.5 (calculated) N/A Piperidinylsulfonyl, pyridine
1d (Marine Drugs, 2015) 4-(pyrrolo[2,3-b]pyridin-3-yl) ~342.4 278–279 Pyrrolopyridine, methyl
N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine 4'-fluorobiphenyl ~376.4 N/A Fluorobiphenyl, pyridin-2-amine
4-[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]pyridine 3-bromo-2-thienyl 323.23 N/A Bromothienyl, pyridine

Key Observations:

  • Steric and Electronic Effects : The target’s piperidinylsulfonyl group is bulkier and more electron-withdrawing than substituents like fluorobiphenyl () or bromothienyl (). This may reduce membrane permeability compared to smaller groups but enhance target specificity in enzyme inhibition .
  • Melting Points : Compounds with fused aromatic systems (e.g., pyrrolopyridine in ) exhibit higher melting points (>300°C) due to strong intermolecular interactions, whereas the target’s flexible piperidine ring may lower its melting point .

Molecular Docking and Computational Insights

  • utilized docking studies to explain the activity of fluorobiphenyl derivatives against COX-2, where the biphenyl group occupied hydrophobic pockets. The target’s piperidinylsulfonyl group may instead form hydrogen bonds with polar residues, altering selectivity .

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